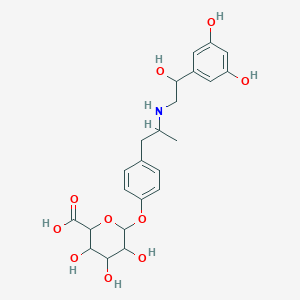

Fenoterol O-beta-D-glucuronide

Description

Structure

2D Structure

Properties

Molecular Formula |

C23H29NO10 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

6-[4-[2-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO10/c1-11(24-10-17(27)13-7-14(25)9-15(26)8-13)6-12-2-4-16(5-3-12)33-23-20(30)18(28)19(29)21(34-23)22(31)32/h2-5,7-9,11,17-21,23-30H,6,10H2,1H3,(H,31,32) |

InChI Key |

VPLCRUFRMASDFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O |

Origin of Product |

United States |

Overview of Glucuronidation As a Biotransformation Pathway

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a wide variety of substances, including drugs, xenobiotics (foreign compounds), and endogenous molecules like hormones. uomus.edu.iqnih.gov This process is a conjugation reaction where a glucuronic acid moiety is attached to a substrate. jove.com The primary goal of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, thereby facilitating their excretion from the body, primarily through urine or bile. uomus.edu.iqwikipedia.org

The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other major organs such as the intestine, kidneys, and brain. nih.govwikipedia.orgnih.gov The process requires an activated form of glucuronic acid, uridine-5-diphospho-α-D-glucuronic acid (UDPGA), which serves as the donor of the glucuronic acid group. uomus.edu.iqnih.gov UGTs transfer the glucuronyl group from UDPGA to various functional groups on the substrate molecule, such as hydroxyl (–OH), carboxyl (–COOH), amino (–NH2), and thiol (–SH) groups. uomus.edu.iqjove.com The resulting glucuronide conjugates are more polar, water-soluble, and generally pharmacologically inactive and less toxic than their parent compounds. uomus.edu.iquef.fi

Role of Glucuronide Conjugates in Xenobiotic Metabolism and Elimination

Glucuronide conjugates are central to the detoxification and elimination of a vast array of xenobiotics. wikipedia.org The attachment of the highly polar glucuronic acid group dramatically alters the physicochemical properties of the parent compound. uomus.edu.iq This increased hydrophilicity is the key to their role in elimination, as it limits the ability of the compound to cross cell membranes and facilitates its transport into the bloodstream and subsequent excretion by the kidneys into urine. nih.gov For larger glucuronide conjugates, biliary excretion into the feces becomes a significant elimination route. uomus.edu.iqwikipedia.org

By converting active drugs or potentially harmful xenobiotics into inactive, water-soluble metabolites, glucuronidation serves as a critical detoxification mechanism. uef.finih.gov This process prevents the accumulation of foreign substances in tissues, which could otherwise lead to toxicity. uomus.edu.iq While generally considered a detoxification pathway, it is noteworthy that some glucuronide conjugates can be biologically active. nih.gov Furthermore, glucuronides excreted in bile can be hydrolyzed by gut microflora, releasing the parent compound, which can then be reabsorbed in a process known as enterohepatic recirculation, potentially prolonging the drug's effects. nih.govnih.gov

Significance of Fenoterol O Beta D Glucuronide As a Metabolite in Drug Disposition

Glucuronidation Mechanism and Enzyme Systems

Glucuronidation of fenoterol is a complex process mediated by a specific family of enzymes and involves a precise biochemical mechanism. This conjugation reaction is a major pathway for the metabolism of fenoterol in the body. nih.gov

Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) Isoforms Catalyzing Fenoterol Glucuronidation

The conjugation of fenoterol with glucuronic acid is catalyzed by Uridine Diphosphate-Glucuronosyltransferases (UGTs). wiley-vch.de These enzymes are a superfamily responsible for the glucuronidation of a wide array of xenobiotics and endogenous compounds. nih.gov While multiple UGT isoforms exist, the UGT1A and UGT2B subfamilies are primarily responsible for drug glucuronidation. wiley-vch.de

In humans, fenoterol is subject to metabolism by various UGT isoforms, with studies pointing to the involvement of UGT1A1, UGT1A3, UGT1A9, and UGT2B7 in the glucuronidation of various compounds. nih.govresearchgate.net The specific isoforms responsible for fenoterol glucuronidation can influence the rate and extent of its metabolism. For instance, UGT1A9 has been identified as a key enzyme in the synthesis of the major metabolite, MPA-phenyl-glucuronide (MPAG), in the liver, kidney, and intestinal mucosa. nih.gov

Biochemical Mechanism of UGT-Mediated Conjugation

The biochemical process of glucuronidation involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine diphosphate-glucuronic acid (UDPGA), to an acceptor group on the fenoterol molecule. wiley-vch.dexenotech.com This reaction is catalyzed by UGTs located in the lumen of the endoplasmic reticulum. washington.edu The general mechanism can be summarized as follows:

Formation of the UDPGA Co-substrate: Glucose-1-phosphate is converted to UDP-glucose, which is then oxidized to UDPGA by UDP-glucose dehydrogenase.

Transfer of Glucuronic Acid: The UGT enzyme facilitates the nucleophilic attack of a hydroxyl group on fenoterol on the C1 position of the glucuronic acid moiety of UDPGA.

Formation of the Glucuronide Conjugate: This results in the formation of a β-D-glucuronide conjugate of fenoterol, with the release of UDP.

The reaction is dependent on the availability of the UDPGA co-substrate and can be influenced by factors that affect UGT enzyme activity. xenotech.com

Stereoselective Glucuronidation of Fenoterol Enantiomers

Fenoterol is a chiral drug, existing as a racemic mixture of (R,R)- and (S,S)-enantiomers. The glucuronidation of fenoterol is stereoselective, meaning that the different enantiomers are metabolized at different rates. nih.govinventaire.io

Studies in rat hepatocytes and enterocytes have demonstrated this stereoselectivity. The maximum glucuronidation rate (Vmax) for the (+)-enantiomer [SS'(+)-fenoterol] is significantly higher than that of the (-)-enantiomer [RR'(-)-fenoterol] in both hepatic and intestinal microsomes. nih.gov However, the apparent Michaelis-Menten constant (Kmapp) is lower for the (-)-enantiomer. nih.gov This suggests that while the (+)-enantiomer is metabolized more rapidly at saturating concentrations, the (-)-enantiomer may have a higher affinity for the UGT enzymes.

This stereoselectivity in metabolism can lead to differences in the in vivo disposition of the fenoterol enantiomers, potentially resulting in stereoselective first-pass metabolism. nih.gov

| Parameter | (-)-Fenoterol (RR') | (+)-Fenoterol (SS') | Tissue |

| Vmax (nmol/min/mg) | 3.6 ± 0.3 | 6.7 ± 0.8 | Hepatic Microsomes |

| Vmax (nmol/min/mg) | 3.4 ± 0.1 | 5.8 ± 0.4 | Intestinal Microsomes |

| Vmax (pmol/min/mg) | 148 ± 13 | 173 ± 12 | Hepatocytes |

| Vmax (pmol/min/mg) | 372 ± 50 | 444 ± 57 | Enterocytes |

Table 1: Kinetic parameters for the glucuronidation of fenoterol enantiomers in rat tissues. nih.gov

Regioselective Glucuronide Conjugation on Fenoterol

Fenoterol possesses two phenolic hydroxyl groups, one on the 3,5-dihydroxyphenyl ring (meta position) and another on the 4-hydroxyphenyl ring (para position), both of which can undergo glucuronidation. nih.gov This leads to the formation of two distinct glucuronide conjugates.

Formation of Fenoterol Meta-Glucuronide

The conjugation of glucuronic acid to one of the hydroxyl groups on the 3,5-dihydroxyphenyl moiety results in the formation of fenoterol meta-glucuronide. nih.govnih.gov

Formation of Fenoterol Para-Glucuronide

The conjugation of glucuronic acid to the hydroxyl group on the 4-hydroxyphenyl moiety leads to the formation of fenoterol para-glucuronide. nih.govnih.gov

Investigations in isolated rat hepatocytes and enterocytes have shown that both meta- and para-glucuronides are formed. nih.gov The proportion of these two metabolites varies between tissues. In hepatocytes, the fraction of para-glucuronide formed is approximately 0.40, while in enterocytes, it is about 0.54. nih.govcapes.gov.br This indicates a degree of regioselectivity in the glucuronidation of fenoterol that is tissue-dependent.

| Tissue | Fraction of Para-Glucuronide Formed |

| Hepatocytes | 0.40 ± 0.01 |

| Enterocytes | 0.54 ± 0.01 |

Table 2: Regioselective formation of fenoterol para-glucuronide in rat tissues. nih.govcapes.gov.br

Alternative and Competing Metabolic Pathways

While glucuronidation is a primary metabolic route for fenoterol, it actively competes with other conjugation pathways, most notably sulfation. dshs-koeln.de The balance between these pathways can be influenced by the route of administration and the specific enzymes involved.

Sulfation is a major competing metabolic pathway to glucuronidation for fenoterol. dshs-koeln.denih.gov Studies in healthy human subjects have shown that after oral administration, sulfation is the predominant metabolic pathway in the extensive presystemic elimination of fenoterol. nih.gov The area under the curve (AUC) ratio of sulfate conjugates to the parent drug is significantly higher than that of glucuronide conjugates to the parent drug following oral intake, highlighting the prevalence of sulfation in first-pass metabolism. nih.gov

The sulfation process is catalyzed by sulfotransferase (SULT) enzymes and can occur at different positions on the fenoterol molecule, leading to various sulfoconjugates. dshs-koeln.denih.gov In vitro studies using human S9 fractions from different tissues have identified mono- and bis-sulfoconjugated fenoterol metabolites. dshs-koeln.de The reaction is both regioselective and enantioselective. Specific SULT isoforms show preferences for certain stereoisomers of fenoterol and catalyze sulfation at different phenolic groups. nih.govresearchgate.net For instance, SULT1A1 preferentially catalyzes sulfation at the 3,5-dihydroxyphenyl position, while SULT1A3 mediates sulfation at the 4-hydroxyphenyl position and is highly selective for the (R,R)-enantiomer of fenoterol. nih.govresearchgate.net

| Study Focus | Key Findings | Reference |

|---|---|---|

| Comparison in Humans (IV vs. Oral) | Sulfation is the prevailing metabolic pathway in presystemic elimination after oral administration, with an AUC ratio of sulfate to fenoterol (116.9) much higher than glucuronide to fenoterol (19.9). | nih.gov |

| In Vitro Sulfation Products | Three different sulfoconjugates (mono- and bis-sulfoconjugated) were detected in vitro using human S9 tissue fractions. | dshs-koeln.de |

| Enzyme Specificity | SULT1A1, SULT1A3, and SULT1E1 are identified as key enzymes mediating the sulfation of fenoterol stereoisomers. | nih.gov |

| Regio- and Enantioselectivity | SULT1A3 is highly selective for the (R,R)-fenoterol enantiomer at the 4-hydroxyphenyl position. SULT1A1 preferentially sulfates the 3,5-dihydroxyphenyl position. | nih.govresearchgate.net |

Enzymatic Hydrolysis and Potential for Regeneration of Fenoterol

This compound is not necessarily a terminal metabolite. It can be hydrolyzed back to the active parent compound, fenoterol, through a process known as deconjugation. This reaction is primarily mediated by the enzyme β-glucuronidase.

β-glucuronidases are a family of enzymes that catalyze the breakdown of complex carbohydrates by hydrolyzing β-D-glucuronic acid residues from various compounds. sigmaaldrich.comwikipedia.org In the context of drug metabolism, β-glucuronidase plays a crucial role in cleaving the glucuronic acid moiety from glucuronide conjugates, thereby releasing the original aglycone (the parent drug). sigmaaldrich.comresearchgate.net

The deconjugation of this compound is essential for analytical purposes, as many detection methods require the free form of the drug. Urine analysis for fenoterol often involves a preparatory step of enzymatic hydrolysis with β-glucuronidase to convert the excreted glucuronide metabolite back into fenoterol before quantification by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.net Studies have shown that fenoterol is primarily excreted in urine as conjugated glucuronide or sulfate compounds, accounting for approximately 85% of the excreted amount. psu.edu The application of enzymatic hydrolysis to urine samples results in a significantly higher concentration of detectable fenoterol, confirming the effective cleavage of the glucuronide conjugate by β-glucuronidase. psu.edu This process of deconjugation can occur in various tissues and is a key step in the enterohepatic circulation of some substances. wikipedia.orgresearchgate.net

Direct, dedicated studies on the in vitro stability of this compound are not extensively detailed in the provided search results. However, its stability can be inferred from the conditions required for its enzymatic hydrolysis. The necessity of using enzymes like β-glucuronidase for its cleavage indicates that the glucuronide conjugate is relatively stable under typical physiological conditions and does not readily hydrolyze on its own. psu.edu

In vitro experiments for the analysis of fenoterol metabolites provide insight into the conditions under which this compound is cleaved. These studies typically involve incubation with a β-glucuronidase enzyme preparation at specific temperatures and for set durations to ensure complete hydrolysis.

| Study Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Incubation Temperature | 37 °C | A 4-hour incubation period was noted as potentially insufficient for complete hydrolysis. | psu.edu |

| 55 °C | Hydrolysis appeared complete within 0.5 to 4 hours, suggesting more efficient enzyme activity at this temperature. | psu.edu | |

| Standard Procedure | Overnight at 37 °C or 2 hours at 55 °C | These conditions were applied for routine hydrolysis in subsequent experiments. | psu.edu |

| Analytical Requirement | Enzymatic Hydrolysis | Required for the detection and quantification of fenoterol from its glucuronide metabolite in urine via LC-MS. |

The data suggests that this compound is a stable metabolite that requires specific enzymatic action for its conversion back to the parent compound.

Chemical Synthesis Approaches for this compound

Chemical synthesis provides a foundational route to this compound, employing established organic reactions that allow for the formation of the critical glycosidic bond. These methods offer control over reaction conditions but necessitate careful planning to ensure the correct molecular structure is achieved.

Koenigs-Knorr Reaction and Modified Glycosylation Procedures

The Koenigs-Knorr reaction stands as a classic and widely utilized method for forming O-glycosides, including glucuronides. researchgate.netwikipedia.orgresearchgate.net In its application for synthesizing this compound, the procedure involves the reaction of a protected fenoterol molecule with a glycosyl donor, typically a glucuronyl halide like acetobromo-α-D-glucuronic acid methyl ester. researchgate.netresearchgate.net The reaction is promoted by heavy metal salts, such as silver carbonate or silver oxide, which activate the glycosyl halide. wikipedia.orgnih.gov

A key feature of this method is the use of a participating neighboring group, such as an acetyl group at the C2 position of the glucuronic acid donor. wikipedia.org This group provides anchimeric assistance, which controls the stereochemical outcome of the reaction, ensuring the formation of the desired 1,2-trans-glycoside, resulting in the correct β-configuration at the anomeric center. wikipedia.org The synthesis is typically performed in an anhydrous solvent like dichloromethane (B109758) to prevent unwanted side reactions. A typical multi-step process using this reaction is detailed below.

Table 1: Koenigs-Knorr Synthesis Steps for this compound

| Step | Description | Typical Yield | Resulting Purity |

|---|---|---|---|

| Protection | Acetylation of hydroxyl groups on the fenoterol molecule to ensure regioselectivity. | - | - |

| Coupling | Reaction of protected fenoterol with acetobromoglucose in the presence of a promoter. | 65% | 85% |

| Deprotection | Removal of acetyl protecting groups via basic hydrolysis (e.g., pH 10.5) to yield the final product. | 89% | 97% |

Protecting-Group Strategies for Regioselective Glucuronidation

Given that the fenoterol molecule possesses multiple hydroxyl groups, a critical aspect of its chemical glucuronidation is the use of protecting groups to achieve regioselectivity. wiley-vch.de The primary goal is to direct the attachment of the glucuronic acid moiety specifically to the phenolic hydroxyl group, thereby preventing the reaction from occurring at the other alcohol or catechol functionalities.

The strategy involves masking the more reactive hydroxyl groups on the fenoterol backbone, often through acetylation, prior to the glycosylation step. universiteitleiden.nl These temporary protecting groups render the other hydroxyls unreactive during the Koenigs-Knorr coupling reaction. Once the glycosidic bond is successfully formed at the desired phenolic position, the protecting groups are removed in a final deprotection step. tuwien.at This is typically achieved through basic hydrolysis, which cleaves the ester-based protecting groups without disrupting the newly formed glucuronide linkage, yielding the target molecule, this compound.

Enzymatic and Biotransformation Synthesis Approaches

Enzymatic and biotransformation methods offer highly specific and efficient alternatives to chemical synthesis, leveraging biological catalysts to produce this compound. These approaches can provide high purity and stereoselectivity while often operating under milder reaction conditions.

In Vitro Synthesis Utilizing Recombinant UDP-Glucuronosyltransferases

In vitro synthesis using specific enzymes provides a highly controlled and selective method for producing glucuronides. The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the activated sugar donor, UDP-glucuronic acid (UDPGA), to a substrate. capes.gov.brspringernature.com

To synthesize this compound, heterologously expressed human UGT isoforms are used. nih.gov Studies have identified that specific recombinant UGTs, particularly UGT1A1 and UGT2B7, are highly effective in catalyzing the glucuronidation of fenoterol. This enzymatic approach is noted for its high enantioselectivity, with the (R,R)-fenoterol enantiomer being conjugated approximately twice as fast as the (S,S)-enantiomer. The kinetic parameters for the most active UGTs have been characterized, highlighting their efficiency.

Table 2: Kinetic Parameters of Recombinant UGTs in Fenoterol Glucuronidation

| UGT Isoform | Vmax (pmol/min/mg) | Km (μM) |

|---|---|---|

| UGT1A1 | 45.2 ± 3.1 | 128 ± 18 |

Data sourced from in vitro studies with recombinant UGTs.

Microbial Biotransformation for Scalable Production of Fenoterol Glucuronides

For larger-scale production, microbial biotransformation presents a powerful and cost-effective strategy. hyphadiscovery.commedcraveonline.com This approach utilizes whole microbial cells, such as bacteria or fungi, that have been engineered or selected to express the necessary UGT enzymes. medcraveonline.cominflibnet.ac.in These microorganisms act as self-contained biocatalysts, converting the fenoterol substrate into its glucuronide metabolite. inflibnet.ac.in

A significant advantage of whole-cell biotransformation is that it circumvents the need for the expensive cofactor UDPGA, as the microbial host cells can regenerate it internally. hyphadiscovery.comfu-berlin.de This method is highly scalable, with processes that can be moved from laboratory flasks to large fermenters (up to 100L or more) to produce gram-scale quantities of the desired metabolite. nuvisan.com Furthermore, related techniques such as using immobilized enzymes in continuous-flow bioreactors can enhance productivity and stability, making enzymatic synthesis viable for industrial-scale applications.

Table 3: Performance Metrics for Scalable Enzymatic Production

| Metric | Value |

|---|---|

| Enzyme Stability | 80% activity after 30 cycles |

| Space-Time Yield | 2.4 g/L/h |

Data based on production using immobilized UGT2B7 in a bioreactor system.

Analytical Characterization and Methodologies for Fenoterol O Beta D Glucuronide

Structural Elucidation and Confirmation Techniquesallmpus.com

The definitive identification of Fenoterol (B1672521) O-beta-D-glucuronide relies on a combination of powerful spectroscopic techniques. These methods provide unambiguous evidence of its molecular structure, confirming the covalent linkage of a glucuronic acid moiety to the fenoterol parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)allmpus.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of complex organic molecules like Fenoterol O-beta-D-glucuronide. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed map of the molecule's atomic framework.

In the ¹H NMR spectrum, characteristic signals corresponding to the aromatic protons of the two phenyl rings of the fenoterol core are expected. Additionally, specific resonances for the aliphatic protons in the ethylamino propyl chain would be observed. The presence of the glucuronide moiety is confirmed by a distinct set of signals, most notably the anomeric proton (H-1' of the glucuronic acid), which typically appears as a doublet in a specific region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Resonances for the aromatic carbons, the aliphatic chain carbons, and the six carbons of the glucuronic acid ring, including the characteristic signal for the carboxylic acid carbon (C-6'), confirm the complete structure. The chemical shifts observed in both ¹H and ¹³C NMR spectra are essential for confirming the precise site of glucuronidation on the fenoterol molecule. allmpus.com

Mass Spectrometry (MS and MS/MS) for Molecular Identity and Fragmentation Patternsallmpus.comnih.gov

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can determine the accurate mass of the molecule, which for the protonated species [M+H]⁺ would correspond to a monoisotopic mass of 480.1864, consistent with the molecular formula C₂₃H₃₀NO₁₀. allmpus.com

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the molecule. A hallmark of O-glucuronide fragmentation in MS/MS is the characteristic neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass difference of 176.0321 Da. uab.edu This cleavage of the glycosidic bond results in a product ion corresponding to the protonated aglycone (fenoterol). This fragmentation pattern is a key diagnostic feature for identifying glucuronide conjugates. nih.govuab.edu

While highly effective, it is noteworthy that this primary fragmentation pathway can sometimes make it challenging to differentiate between isomeric glucuronides (e.g., O-glucuronides vs. N-glucuronides) based solely on collision-activated dissociation, as the resulting spectra may appear very similar. nih.gov

| Ion Type | Molecular Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₂₃H₃₀NO₁₀⁺ | 480.1864 | Protonated parent molecule (precursor ion) |

| [M-176+H]⁺ | C₁₇H₂₂NO₄⁺ | 304.1543 | Product ion after neutral loss of glucuronic acid (aglycone) |

| [M-H]⁻ | C₂₃H₂₈NO₁₀⁻ | 478.1719 | Deprotonated parent molecule (precursor ion) |

Infrared (IR) Spectroscopyallmpus.com

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The IR spectrum would display a series of absorption bands characteristic of its structure. Key expected absorptions include a broad band for O-H stretching vibrations from the multiple hydroxyl groups of both the fenoterol and glucuronide moieties. N-H stretching from the secondary amine, aromatic C-H and C=C stretching from the phenyl rings, and aliphatic C-H stretching from the side chain would also be present. A strong absorption band corresponding to the C=O stretch of the carboxylic acid group in the glucuronic acid moiety is a critical diagnostic peak. allmpus.com

Detection and Quantification in Biological Matricesresearchgate.net

The analysis of this compound in biological matrices such as plasma, urine, or hair is complicated by the inherent complexity and presence of interfering substances in these samples. researchgate.netnih.gov Due to its high polarity, separating the glucuronide from the matrix can be challenging. researchgate.net Therefore, highly selective and sensitive analytical methods, most commonly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are required for reliable detection and quantification. researchgate.netnih.govnih.gov

Advanced Sample Preparation Techniquesresearchgate.net

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to isolate the analyte from matrix components that could interfere with quantification. researchgate.net Common techniques include protein precipitation for plasma samples, followed by more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE, in particular, is widely used to clean up and concentrate the analyte prior to LC-MS/MS analysis. researchgate.net For many applications, a key step in the sample preparation workflow is the cleavage of the glucuronide conjugate. covachem.com

Enzymatic hydrolysis is a widely adopted technique in bioanalysis to indirectly quantify glucuronidated metabolites. covachem.comsigmaaldrich.com The process utilizes the enzyme β-glucuronidase to selectively cleave the glycosidic bond, converting the polar this compound back to its parent aglycone, fenoterol. covachem.com This conversion is often desirable because the parent drug is typically less polar, resulting in better retention on standard chromatography columns and potentially improved ionization efficiency in the mass spectrometer. sigmaaldrich.com

The successful and complete hydrolysis of the conjugate is dependent on several critical parameters that must be carefully optimized. hubspotusercontent-na1.net

Enzyme Source: β-glucuronidase can be sourced from various organisms, including mollusks (Helix pomatia), bacteria (E. coli), and red abalone. sigmaaldrich.comsigmaaldrich.comnorlab.com The activity and optimal conditions can vary significantly between sources, and some preparations may also contain other enzymatic activities, such as sulfatase, which must be considered during method development. sigmaaldrich.com

pH and Buffer: The enzyme exhibits optimal activity within a specific pH range, typically between 6.0 and 7.0 for many common preparations. sigmaaldrich.com The choice of buffer (e.g., acetate, phosphate) is crucial for maintaining the optimal pH throughout the incubation period.

Temperature and Incubation Time: The rate of hydrolysis is dependent on both temperature and time. Incubations are often performed at elevated temperatures (e.g., 37°C to 65°C) for a duration ranging from 30 minutes to several hours to ensure complete cleavage of the conjugate. sigmaaldrich.comnorlab.com

Enzyme Concentration: A sufficient concentration of the enzyme, typically measured in units of activity, must be added to the sample to drive the hydrolysis to completion within the desired timeframe. sigmaaldrich.com

It is important to note that different glucuronide conjugates can exhibit substantially different hydrolysis rates, necessitating that the protocol be empirically optimized for the specific analyte of interest. covachem.comnorlab.com

| Parameter | Typical Range / Condition | Rationale | Reference |

|---|---|---|---|

| Enzyme Source | E. coli, Abalone, Helix pomatia | Different sources have varying specific activities and purity. | sigmaaldrich.com, sigmaaldrich.com, norlab.com |

| pH | 6.0 - 7.0 | Enzyme activity is highly pH-dependent. | sigmaaldrich.com |

| Temperature | 37°C - 65°C | Higher temperatures can increase reaction rate but may denature the enzyme if too high. | sigmaaldrich.com, norlab.com |

| Incubation Time | 30 minutes - 18 hours | Must be sufficient for complete cleavage of the conjugate. | sigmaaldrich.com, norlab.com |

| Enzyme Units | 1-20 units/µL of sample | Ensures sufficient catalytic activity for the amount of conjugate present. | sigmaaldrich.com |

Optimized Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

The effective isolation of this compound and its parent compound from biological samples is a prerequisite for accurate analysis. Optimized extraction methods are employed to remove interfering matrix components and concentrate the analytes.

Solid-Phase Extraction (SPE) is a predominant and highly effective technique for this purpose. nih.gov This method utilizes cartridges packed with a solid adsorbent to selectively retain the analytes from the liquid sample, which are then eluted with an appropriate solvent. For β-agonists like fenoterol and their metabolites, various SPE cartridges have been successfully used, including CSDAU and Chromabond HR-XC cartridges. researchgate.netmdpi.com The selection of elution solvents is critical for recovery; studies on related glucuronides have tested sequential elution schemes with solvents like ethyl acetate, methanol (B129727), and acetonitrile (B52724) to achieve optimal extraction yields. nih.gov

Liquid-Liquid Extraction (LLE) is another common approach, particularly in sample preparation for GC-MS analysis. epa.govresearchgate.net This technique separates compounds based on their relative solubilities in two different immiscible liquids. For fenoterol analysis, LLE is often performed under alkaline conditions. researchgate.net

More advanced methods, such as on-line immunoextraction , offer high selectivity and have been developed for fenoterol and its derivatives. nih.gov This approach uses an antibody immobilized on a chromatographic support to capture the target analytes directly from plasma, which can then be eluted onto the analytical column. nih.gov This method has shown advantages over traditional SPE or LLE, including ease of automation, speed, and minimal matrix effects. nih.gov

| Extraction Method | Description | Key Features / Examples | Citations |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analytes are isolated from a liquid sample by passing it through a cartridge containing a solid adsorbent. | Commonly used for β-agonists. Cartridges include CSDAU and Bond Elut Plexa. Elution with solvents like methanol and acetonitrile. | nih.govresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquids. | Often used prior to GC-MS analysis, typically under alkaline conditions. | epa.govresearchgate.net |

| On-line Immunoextraction | Highly selective extraction using immobilized antibodies to capture target analytes from the sample matrix. | Offers automation, speed, and reduced matrix effects compared to traditional methods. | nih.gov |

High-Resolution Chromatographic Separation

Following extraction, chromatographic techniques are essential for separating this compound from the parent drug, other metabolites, and endogenous matrix components. High-resolution methods ensure the specificity and accuracy of subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fenoterol and its conjugates. ijacskros.combvsalud.org Methods typically employ a reversed-phase C18 column for separation. bvsalud.orgresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. bvsalud.orgresearchgate.net Detection is commonly performed using a UV detector, with wavelengths set between 220 nm and 276 nm. ijacskros.combvsalud.orgresearchgate.net The isocratic elution conditions are optimized to achieve a good resolution and symmetrical peak shape for the analytes. bvsalud.org

| Parameter | Example Condition 1 | Example Condition 2 | Citations |

|---|---|---|---|

| Column | Reversed-phase C18 (150 mm × 3.9 mm, 5 µm) | Zorbax SB C18 (150 × 4.6 mm, 5 μm) | bvsalud.orgresearchgate.netnih.gov |

| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% triethylamine, pH 5.0 | Methanol and 10.0 mM potassium dihydrogen orthophosphate, pH 5.0 | bvsalud.orgresearchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | ijacskros.combvsalud.orgresearchgate.net |

| Detection | UV at 276 nm | Diode Array Detection (DAD) at 220.0 nm | ijacskros.combvsalud.orgresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. A significant advantage of modern LC-MS/MS is its ability to directly measure glucuronide conjugates without the need for a preliminary hydrolysis step. scispace.com This simplifies sample preparation and improves accuracy. scispace.com The technique is highly sensitive, capable of quantifying fenoterol in plasma at the picogram-per-milliliter level. researchgate.netnih.gov For polar analytes like glucuronides, specialized chromatographic techniques such as Hydrophilic Interaction Chromatography (HILIC) can be employed to achieve better retention and separation. nih.govscispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of fenoterol, but it requires a more involved sample preparation process due to the low volatility of fenoterol and its glucuronide metabolite. The analysis of this compound using GC-MS involves two critical steps:

Enzymatic Hydrolysis : The glucuronide conjugate is first cleaved using an enzyme like β-glucuronidase to release the parent fenoterol. epa.govresearchgate.net

Derivatization : The resulting fenoterol is then chemically modified to increase its volatility and thermal stability for GC analysis. epa.govresearchgate.net

Several derivatization strategies have been reported. One method involves a condensation reaction with formaldehyde (B43269) to form a tetrahydroisoquinoline derivative, which is then followed by trimethylsilylation. epa.govresearchgate.net Another approach uses a two-step procedure, starting with the formation of cyclic methylboronate derivatives, followed by a second derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.netnih.gov

| Step | Procedure | Purpose | Citations |

|---|---|---|---|

| 1. Hydrolysis | Incubation with β-glucuronidase/arylsulfatase. | To cleave the glucuronic acid moiety and yield the parent fenoterol. | epa.govresearchgate.net |

| 2. Derivatization | Reaction with agents like formaldehyde and/or MSTFA. | To create a volatile derivative suitable for GC analysis. | epa.govresearchgate.netnih.gov |

Validation of Analytical Methodologies

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a thorough validation process. researchgate.net This is typically performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) or the Food and Drug Administration (FDA). nih.govresearchgate.net Key validation parameters include linearity, precision, accuracy, specificity, and robustness. researchgate.net For instance, one on-line immunoextraction LC/MS method for fenoterol was validated according to FDA guidelines, demonstrating an accuracy of over 96% and intra- and inter-day precision of less than 12.4%. nih.gov

Determination of Limits of Detection and Quantification

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These limits vary significantly depending on the analytical technique employed. Mass spectrometry-based methods generally offer superior sensitivity compared to UV-based detection.

| Technique | Analyte/Matrix | LOD | LOQ / LLOQ | Citations |

|---|---|---|---|---|

| HPLC-UV | Fenoterol Hydrobromide | 0.002 - 0.003 mg/mL | 0.006 - 0.012 mg/mL | ijacskros.combvsalud.org |

| LC-MS/MS | Fenoterol in Human Plasma | - | 52.8 pg/mL | researchgate.netnih.gov |

| LC/MS | Fenoterol in Rat Plasma | 0.1 - 0.2 ng/mL | 0.5 ng/mL (lower limit of calibration curve) | nih.gov |

| GC-MS | Fenoterol in Urine | 0.5 - 5 ng/mL | 10 ng/mL | epa.govresearchgate.netnih.gov |

Assessment of Linearity, Accuracy, and Precision

The validation of a bioanalytical method is crucial to ensure the reliability of the data. This process involves the assessment of several key parameters, including linearity, accuracy, and precision. Although specific validated method details for this compound are not extensively published, the principles of such validation would follow established guidelines.

Linearity: This parameter demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument. For a hypothetical validated LC-MS/MS method for this compound, a calibration curve would be constructed by analyzing a series of standards with known concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The acceptance criteria for accuracy are usually within ±15% of the nominal concentration (±20% for the lower limit of quantification), and for precision, the coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).

While specific data for this compound is not available, the following table illustrates a typical presentation of such data for a bioanalytical method, based on common practices in the field.

Table 1: Hypothetical Linearity, Accuracy, and Precision Data for a this compound Bioanalytical Method

| Validation Parameter | Specification | Hypothetical Result |

|---|---|---|

| Linearity | ||

| Calibration Range | - | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |

| Intra-Day Accuracy & Precision | (n=6) | |

| LQC (3 ng/mL) | Accuracy: ±20%, Precision: ≤20% | Accuracy: +5.0%, Precision: 8.5% |

| MQC (300 ng/mL) | Accuracy: ±15%, Precision: ≤15% | Accuracy: -2.1%, Precision: 4.3% |

| HQC (800 ng/mL) | Accuracy: ±15%, Precision: ≤15% | Accuracy: +1.5%, Precision: 3.1% |

| Inter-Day Accuracy & Precision | (n=18, 3 runs) | |

| LQC (3 ng/mL) | Accuracy: ±20%, Precision: ≤20% | Accuracy: +3.2%, Precision: 10.2% |

| MQC (300 ng/mL) | Accuracy: ±15%, Precision: ≤15% | Accuracy: -1.5%, Precision: 6.8% |

| HQC (800 ng/mL) | Accuracy: ±15%, Precision: ≤15% | Accuracy: +0.8%, Precision: 5.5% |

This data is illustrative and not based on a specific published study for this compound.

Utilization as a Reference Standard in Bioanalytical Research

This compound, as a major metabolite of fenoterol, plays a crucial role in pharmacokinetic and metabolism studies. The availability of a certified reference standard of this compound is essential for the accurate quantification of this metabolite in biological matrices such as plasma and urine.

In bioanalytical research, a reference standard of this compound would be used for several key purposes:

Preparation of Calibrators and Quality Control Samples: To construct the calibration curve and to validate the analytical method, precise concentrations of the reference standard are used to prepare calibrator and QC samples in the appropriate biological matrix.

Method Development and Validation: The reference standard is indispensable during the development of new analytical methods, allowing for the optimization of chromatographic conditions and mass spectrometric parameters to ensure selectivity and sensitivity for the glucuronide metabolite.

Metabolite Identification: In metabolic studies, the reference standard can be used to confirm the identity of this compound in biological samples by comparing its chromatographic retention time and mass spectral fragmentation pattern with those of the suspected metabolite.

Pharmacokinetic Studies: Accurate quantification of this compound using a certified reference standard is vital for characterizing the pharmacokinetic profile of fenoterol, including its absorption, distribution, metabolism, and excretion.

The purity and characterization of the reference standard itself are of utmost importance and should be well-documented with a certificate of analysis.

Pre Clinical Pharmacokinetic Investigations of Fenoterol O Beta D Glucuronide

Disposition Studies in Animal Models

Pre-clinical studies in animal models, particularly rodents, have been instrumental in elucidating the metabolic fate and disposition of fenoterol (B1672521). These investigations have consistently demonstrated that glucuronidation is the principal metabolic pathway, significantly influencing the drug's absorption, distribution, and elimination profile.

In rodent models, fenoterol undergoes extensive first-pass metabolism in both the intestine and the liver. nih.govnih.gov Studies in the conscious rat have shown that glucuronidation is the primary mechanism by which fenoterol is rapidly metabolized and eliminated. nih.gov This process involves the conjugation of fenoterol with glucuronic acid, leading to the formation of Fenoterol O-beta-D-glucuronide.

Research has identified two distinct glucuronide metabolites in rats: fenoterol para-glucuronide and fenoterol meta-glucuronide, formed by conjugation at the 4-hydroxyphenyl moiety and the 1,3-benzenediol moiety, respectively. nih.gov The formation of these regioisomers occurs in different proportions within the key metabolic organs. In isolated rat hepatocytes, the para-glucuronide constitutes approximately 40% of the glucuronides formed, whereas in enterocytes, it is the predominant form, accounting for about 54% of the total glucuronides. nih.gov

| Metabolite | Fraction Formed in Rat Hepatocytes (%) | Fraction Formed in Rat Enterocytes (%) |

|---|---|---|

| Fenoterol para-glucuronide | 40% | 54% |

| Fenoterol meta-glucuronide | 60% | 46% |

Data derived from in vitro studies using isolated rat hepatocytes and enterocytes. nih.gov

The extensive metabolism in the gut wall and liver before reaching systemic circulation, known as presystemic or first-pass metabolism, has a profound impact on the oral bioavailability of fenoterol. Studies in rats have attributed the extremely low oral bioavailability of fenoterol, which is less than 2%, to this extensive presystemic glucuronidation. nih.gov

Investigations in conscious rats with intraduodenal administration quantified the high efficiency of this first-pass effect. The presystemic intestinal extraction ratio was determined to be approximately 0.93, while the hepatic extraction ratio was about 0.67. nih.gov This indicates that the vast majority of an orally administered dose is metabolized in the intestine and liver before it can enter the systemic circulation. The resulting total systemic availability after intraduodenal administration in rats is exceptionally low, ranging from just 0.8% to 1.2%. nih.gov

| Pharmacokinetic Parameter (Rat Model) | Value |

|---|---|

| Presystemic Intestinal Extraction Ratio | 0.93 ± 0.01 |

| Presystemic Hepatic Extraction Ratio | 0.67 ± 0.04 |

| Total Systemic Bioavailability (Intraduodenal) | 0.8% - 1.2% |

Pharmacokinetic parameters calculated from AUC values following intraduodenal, intraportal, and intravenous administration in conscious rats. nih.gov

Once formed, this compound is eliminated from the body through renal and biliary pathways. The relative contribution of each pathway depends on the route of administration. Studies in rats have quantified the urinary excretion of the glucuronide conjugate. nih.gov

Following intravenous administration of (R,R)-fenoterol, approximately 5% of the dose is excreted in the urine as (R,R)-fenoterol-glucuronide over 24 hours. nih.gov After oral administration, where presystemic glucuronidation is maximized, the urinary excretion of the glucuronide conjugate increases to about 8% of the administered dose. nih.gov

| Route of Administration (Rat Model) | Dose Excreted as (R,R)-Fenoterol-Glucuronide in Urine (%) |

|---|---|

| Intravenous | ~5% |

| Oral | ~8% |

Cumulative 24-hour urinary excretion data for (R,R)-fenoterol-glucuronide in rats. nih.gov

Given the low oral bioavailability and the fact that only a minor fraction of the glucuronide metabolite is recovered in the urine, it is evident that biliary excretion is a major elimination pathway for this compound, particularly for the conjugate formed in the liver during the first pass. While direct quantification in rats is not extensively reported, mass balance principles suggest that fecal elimination, following biliary excretion of the glucuronide, accounts for a substantial portion of the clearance of an oral fenoterol dose. nih.gov

In Vitro Pharmacokinetic Modeling

In vitro models using isolated cells and subcellular fractions from the liver and intestine have been pivotal in characterizing the enzymatic kinetics of this compound formation without the complexities of a whole-animal system.

Investigations using isolated rat hepatocytes (liver cells) and enterocytes (intestinal cells) have confirmed that these cells are primary sites for fenoterol glucuronidation. nih.gov These studies also revealed stereoselectivity in the metabolism of fenoterol's enantiomers. The maximum rate of glucuronidation (Vmax) for the (+)-enantiomer was found to be higher than that for the (-)-enantiomer in both cell types, suggesting more efficient metabolic clearance of the (+)-isomer. nih.gov

| Cell Type (Rat) | Vmax for (+)-Fenoterol Glucuronidation (pmol/min/mg) | Vmax for (-)-Fenoterol Glucuronidation (pmol/min/mg) |

|---|---|---|

| Hepatocytes | 173 ± 12 | 148 ± 13 |

| Enterocytes | 444 ± 57 | 372 ± 50 |

Maximum glucuronidation rates (Vmax) determined in isolated rat hepatocytes and enterocytes. nih.gov

To further probe the enzymatic process, studies have utilized liver and intestinal microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like UDP-glucuronosyltransferases (UGTs). These in vitro systems confirm the findings from isolated cells, demonstrating significant glucuronidation activity in both hepatic and intestinal tissues. nih.gov

The stereoselective metabolism observed in whole cells was also evident in microsomal preparations. The Vmax for the glucuronidation of the (+)-enantiomer of fenoterol was significantly higher than that of the (-)-enantiomer in both liver and intestinal microsomes from rats. nih.gov These data provide a mechanistic basis for the stereoselective first-pass metabolism observed in vivo. nih.gov

| Microsomal Fraction (Rat) | Vmax for (+)-Fenoterol Glucuronidation (nmol/min/mg) | Vmax for (-)-Fenoterol Glucuronidation (nmol/min/mg) |

|---|---|---|

| Hepatic Microsomes | 6.7 ± 0.8 | 3.6 ± 0.3 |

| Intestinal Microsomes | 5.8 ± 0.4 | 3.4 ± 0.1 |

Maximum glucuronidation rates (Vmax) determined in rat hepatic and intestinal microsomes. nih.gov

Comparative Pharmacokinetic Analysis of this compound with Parent Fenoterol

A pivotal aspect of fenoterol's pharmacokinetics is its extensive metabolism via glucuronidation. In vitro preclinical studies utilizing rat hepatocytes and enterocytes have demonstrated that this is a rapid and efficient metabolic pathway. nih.gov The formation of this compound is stereoselective, with the (+)-enantiomer of fenoterol undergoing glucuronidation at a significantly higher maximum rate (Vmax) than the (-)-enantiomer in both hepatic and intestinal microsomes. nih.gov This rapid conversion is a key determinant of the parent drug's bioavailability and clearance.

The data below, derived from studies in rat microsomes, details the maximum velocity (Vmax) of glucuronide formation from fenoterol's enantiomers.

| Enantiomer | Tissue Microsome | Vmax (nmol/min/mg) |

|---|---|---|

| (-)-Fenoterol | Hepatic | 3.6 ± 0.3 |

| (+)-Fenoterol | Hepatic | 6.7 ± 0.8 |

| (-)-Fenoterol | Intestinal | 3.4 ± 0.1 |

| (+)-Fenoterol | Intestinal | 5.8 ± 0.4 |

This efficient glucuronidation directly impacts the systemic exposure of fenoterol versus its glucuronide metabolite. Following oral administration, fenoterol undergoes extensive first-pass metabolism in the gut and liver, leading to substantially higher plasma concentrations of the glucuronide conjugate compared to the parent drug. While derived from human studies, the Area Under the Curve (AUC) ratios provide a clear illustration of this phenomenon, which is reflective of preclinical findings on extensive presystemic glucuronidation. nih.govnih.gov After intravenous administration, which bypasses the first-pass effect, the exposure to the glucuronide is roughly half that of the parent fenoterol. nih.gov However, after oral administration, the AUC for the glucuronide is nearly 20 times greater than that of the parent drug, highlighting the profound effect of presystemic metabolism. nih.gov

| Administration Route | AUC-G / AUC-F Ratio (Median; Range) |

|---|---|

| Intravenous (i.v.) | 0.49 (0.18 - 0.86) |

| Oral (p.o.) | 19.9 (5.1 - 57.5) |

In contrast to the high levels of its glucuronide metabolite, the parent fenoterol is cleared rapidly from the system. Preclinical studies in rats provide key pharmacokinetic parameters for the (R,R)-fenoterol enantiomer, demonstrating a high clearance rate and a relatively short half-life. nih.govnih.gov This rapid clearance is largely driven by its metabolic conversion to conjugates like this compound.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Fenoterol (B1672521) O-beta-D-glucuronide

Fenoterol, a beta-2 adrenergic agonist, undergoes extensive phase II metabolism, with glucuronidation being a primary pathway. The resulting metabolite, Fenoterol O-beta-D-glucuronide, is a key product of this biotransformation process.

Research has demonstrated that fenoterol is metabolized into two distinct glucuronide isomers: fenoterol para-glucuronide and fenoterol meta-glucuronide. nih.gov The formation of these glucuronides is a stereoselective process, meaning the spatial arrangement of the atoms in the fenoterol molecule influences the rate and extent of glucuronidation. nih.gov Studies using rat hepatocytes and enterocytes have shown that the proportions of para- and meta-glucuronides formed remain constant over a range of fenoterol concentrations. nih.gov

The glucuronidation process involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the fenoterol molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility of fenoterol, facilitating its excretion from the body, primarily in urine. researchgate.net It is estimated that about 85% of fenoterol is excreted as a glucuronidated-sulfated conjugate. researchgate.net

The table below summarizes key findings from a study on the stereoselective formation of fenoterol glucuronides in rat liver and intestinal cells. nih.gov

| Parameter | (-) Enantiomer (Hepatic Microsomes) | (+) Enantiomer (Hepatic Microsomes) | (-) Enantiomer (Intestinal Microsomes) | (+) Enantiomer (Intestinal Microsomes) |

| Vmax (nmol/min/mg) | 3.6 +/- 0.3 | 6.7 +/- 0.8 | 3.4 +/- 0.1 | 5.8 +/- 0.4 |

This interactive table provides a summary of the maximum reaction rates (Vmax) for the glucuronidation of the two enantiomers of fenoterol in different tissues, highlighting the stereoselective nature of the metabolism.

Methodological Advancements in Glucuronide Research and Analysis

The study of glucuronides, including this compound, has been significantly advanced by the development of sophisticated analytical techniques. Due to their hydrophilic nature, the separation and detection of glucuronides from biological matrices can be challenging. nih.gov

Historically, the quantification of glucuronides often required enzymatic or chemical hydrolysis to cleave the glucuronic acid moiety, followed by analysis of the parent aglycone. scispace.com However, these indirect methods are prone to limitations such as incomplete hydrolysis and potential degradation of the analyte. researchgate.net

Modern analytical approaches have largely shifted towards direct analysis using liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net This powerful technique allows for the separation, identification, and quantification of intact glucuronide conjugates with high sensitivity and specificity. Various liquid chromatography modes, including reversed-phase liquid chromatography (RPLC), hydrophilic interaction liquid chromatography (HILIC), and aqueous normal phase chromatography (ANPC), have been employed for the analysis of UGT substrates and their glucuronide metabolites. researchgate.net

Challenges in LC-MS/MS analysis of glucuronides include potential in-source fragmentation, where the glucuronide bond breaks within the mass spectrometer's ion source, and the presence of isomers which can be difficult to differentiate. scispace.comresearchgate.net Despite these challenges, advancements in mass spectrometry instrumentation and chromatographic technologies continue to improve the accuracy and reliability of glucuronide analysis. The development of methods like on-line desorption of dried blood spots coupled to LC/MS/MS systems also offers new possibilities for high-throughput analysis. scispace.com

The synthesis of glucuronide standards for use in analytical method development and as reference materials is another critical area of advancement. Both enzymatic synthesis using UGTs and chemical synthesis approaches have been refined, although the chemical synthesis of glucuronides can be complex. scispace.comresearchgate.netwhiterose.ac.ukresearchgate.net

Prospective Research Avenues for this compound in Metabolism and Analytical Science

Future research on this compound is poised to expand our understanding of its role in drug metabolism and to further refine the analytical methods for its detection.

One promising area of investigation is the application of advanced analytical techniques to study the pharmacokinetics of individual fenoterol glucuronide isomers in greater detail. Differentiating between the para- and meta-glucuronides in biological samples could provide a more complete picture of fenoterol's metabolic fate and its variability among individuals. This is particularly important as different glucuronide isomers can exhibit distinct pharmacological activities. scispace.com

Furthermore, the field of wastewater-based epidemiology presents a novel application for the analysis of this compound. The inclusion of glucuronide conjugates in wastewater analysis is being increasingly recognized as a way to obtain more accurate estimates of human exposure to parent compounds within a community. nih.gov Developing robust and sensitive methods for the detection of this compound in environmental samples could contribute to this growing field.

Finally, further research into the enzymatic and chemical synthesis of this compound isomers is warranted. The availability of pure reference standards is essential for the validation of analytical methods and for conducting in-depth in vitro and in vivo studies to fully characterize the biological properties of these metabolites.

Q & A

Basic Research: Identification and Quantification in Biological Matrices

Q: What validated methodologies exist for identifying and quantifying Fenoterol O-beta-D-glucuronide in biological samples? A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging transitions such as m/z 479.5 → [characteristic fragments] for specificity. Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) improve accuracy. Ensure chromatographic separation to resolve isomers, as glucuronidation at different hydroxyl positions can yield distinct metabolites .

Basic Research: Synthesis and Characterization

Q: What are the established protocols for synthesizing this compound? A: Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1 or UGT2B7) or chemical conjugation via Koenigs-Knorr reactions. Post-synthesis, purity is assessed via reversed-phase HPLC (≥95% purity) and structural confirmation via NMR (e.g., anomeric proton signals at δ 5.2–5.6 ppm) .

Advanced Research: β2-Adrenergic Receptor (β2-AR) Selectivity

Q: How can researchers design experiments to evaluate β2-AR selectivity of Fenoterol derivatives, including its glucuronide? A: Use comparative molecular field analysis (CoMFA) to model steric/electrostatic interactions between Fenoterol glucuronide and β2-AR binding pockets. Pair this with functional assays (e.g., cAMP accumulation in HEK-293 cells expressing β2-AR) to validate selectivity ratios (e.g., Kiβ1/Kiβ2 > 500:1). Molecular dynamics simulations further elucidate binding stability .

Advanced Research: Enzymatic Hydrolysis Studies

Q: What methodological controls are critical when studying β-glucuronidase-mediated hydrolysis of this compound? A: Include substrate specificity controls (e.g., phenolphthalein glucuronide as a positive control) and inhibitors like D-saccharic acid 1,4-lactone to confirm enzyme activity. Optimize pH (4.5–5.5) and temperature (37°C) conditions. Quantify liberated Fenoterol via LC-MS/MS and validate hydrolysis efficiency using kinetic parameters (Km and Vmax) .

Advanced Research: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Q: How can researchers address variability in Fenoterol glucuronide’s PK/PD profiles across species? A: Develop compartmental models integrating species-specific UGT expression data (e.g., hepatic vs. intestinal glucuronidation). Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Cross-validate with in vitro-in vivo extrapolation (IVIVE) using hepatocyte incubation data .

Advanced Research: Metabolite Quantification Discrepancies

Q: How to resolve contradictions in reported plasma concentrations of Fenoterol glucuronide across studies? A: Standardize pre-analytical protocols (e.g., immediate plasma separation to prevent ex vivo hydrolysis). Validate assays against reference standards with documented positional isomerism (e.g., O-glucuronide vs. acyl-glucuronide). Adhere to metabolite identification criteria per Phenol-Explorer guidelines (e.g., unambiguous MS/MS fragmentation and NMR confirmation) .

Advanced Research: Tissue-Specific Glucuronidation

Q: What experimental designs elucidate tissue-specific glucuronidation of Fenoterol? A: Use precision-cut tissue slices (e.g., lung, liver) incubated with Fenoterol and UDPGA. Quantify glucuronide formation via LC-MS/MS and correlate with UGT isoform expression (qPCR/Western blot). Compare with recombinant UGT supersomes to identify key isoforms driving metabolism .

Advanced Research: Stability and Degradation Pathways

Q: What strategies mitigate Fenoterol glucuronide degradation in long-term stability studies? A: Store samples at -80°C with antioxidants (e.g., ascorbic acid) to prevent oxidative degradation. Monitor pH-dependent acyl migration via HPLC-UV; acidic conditions (pH < 3) stabilize O-glucuronides. Use accelerated stability studies (40°C/75% RH) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.